

Comparative Crystallographic Analysis of 4-Amino-3,5-difluorobenzaldehyde Analogs

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Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzaldehyde

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This guide provides a comparative analysis of the X-ray crystallographic data for compounds structurally related to **4-Amino-3,5-difluorobenzaldehyde**. While crystallographic data for **4-Amino-3,5-difluorobenzaldehyde** itself is not publicly available, this guide leverages data from its close analogs, 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate, to offer insights into the expected solid-state structure and intermolecular interactions. The analysis is supported by a detailed experimental protocol for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two analogs of **4-Amino-3,5-difluorobenzaldehyde**, providing a basis for understanding the influence of substituent changes on the crystal packing and molecular geometry.^[1]

Parameter	4-amino-3,5-difluorobenzonitrile	Ethyl 4-amino-3,5-difluorobenzoate
Chemical Formula	C ₇ H ₄ F ₂ N ₂	C ₉ H ₉ F ₂ NO ₂
Formula Weight	154.12	201.17
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	8.3537 (3)	8.8782 (3)
b (Å)	6.8459 (3)	12.1894 (4)
c (Å)	12.0629 (5)	8.8966 (3)
α (°)	90	90
β (°)	108.848 (4)	107.018 (3)
γ (°)	90	90
Volume (Å ³)	653.28 (4)	920.73 (5)
Z	4	4
Calculated Density (g/cm ³)	1.566	1.450
Absorption Coefficient (mm ⁻¹)	0.133	0.124
F(000)	312	416

Analysis of Intermolecular Interactions

The crystal structures of multi-substituted benzaldehyde derivatives are often stabilized by a network of intermolecular interactions.[2][3] These can include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding.[2][3] In the case of the analyzed analogs, the presence of fluorine atoms and an amino group introduces the potential for hydrogen bonding and other specific intermolecular contacts that dictate the overall supramolecular assembly.[1] The study of these interactions through techniques like Hirshfeld surface analysis can provide valuable insights into the crystal packing.[2]

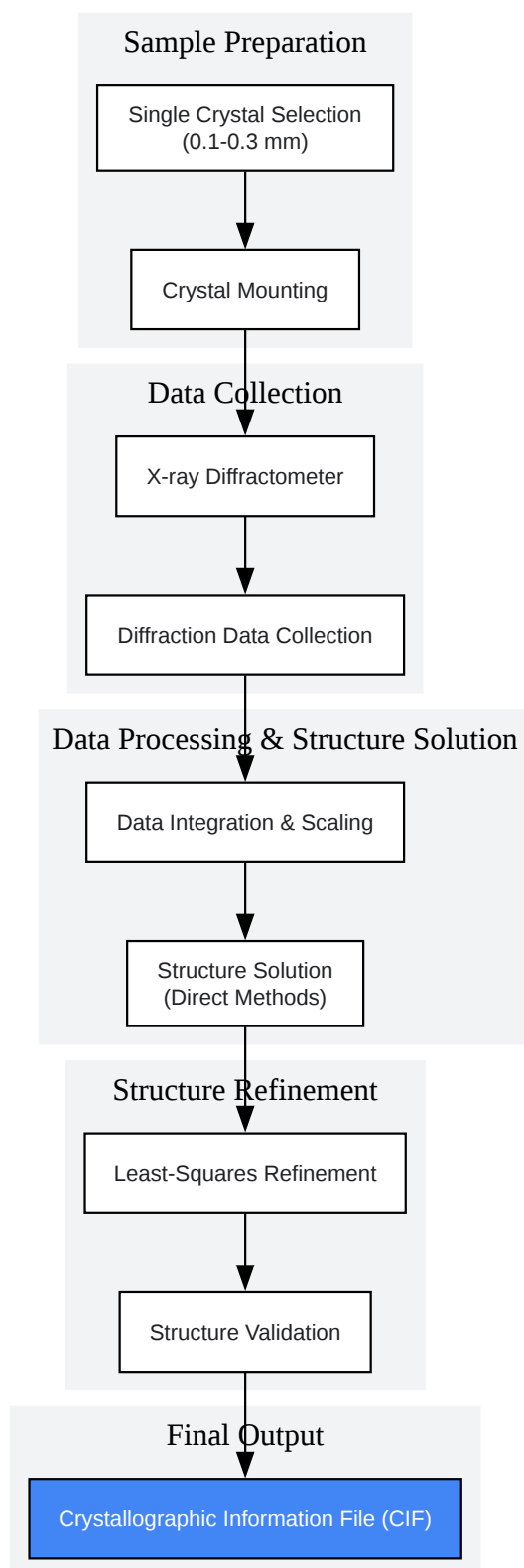
Standard Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of crystal structures is a meticulous process involving several key steps.^[4] A typical experimental workflow for single-crystal X-ray diffraction is outlined below.

A suitable single crystal of the compound, typically between 50 and 250 microns in size, is selected and mounted on a goniometer head.^[5] The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage during data collection.

The diffractometer, equipped with an X-ray source (commonly Mo or Cu), a goniometer for crystal rotation, and a detector, is used to collect the diffraction data.^[6]^[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.^[7]

The collected data is then processed to determine the unit cell parameters and the space group. The intensities of the reflections are integrated and corrected for various factors such as background scattering and absorption.^[7] The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.^[4] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.^[4]



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Caption: A generalized workflow for single-crystal X-ray crystallography.

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